molecular formula C9H10BrF2NO B12068719 [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine

[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine

Katalognummer: B12068719
Molekulargewicht: 266.08 g/mol
InChI-Schlüssel: HXQRLOZTXDYFHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine is a chemical compound that features a bromine atom, a difluoroethoxy group, and a methanamine group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine typically involves multiple steps. One common route includes the bromination of a suitable phenyl precursor, followed by the introduction of the difluoroethoxy group through nucleophilic substitution. The final step involves the formation of the methanamine group via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a wide range of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be utilized in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism by which [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanol
  • [2-Bromo-5-(2,2-difluoroethoxy)phenyl]acetic acid
  • [2-Bromo-5-(2,2-difluoroethoxy)phenyl]ethanamine

Uniqueness

What sets [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development efforts.

Eigenschaften

Molekularformel

C9H10BrF2NO

Molekulargewicht

266.08 g/mol

IUPAC-Name

[2-bromo-5-(2,2-difluoroethoxy)phenyl]methanamine

InChI

InChI=1S/C9H10BrF2NO/c10-8-2-1-7(3-6(8)4-13)14-5-9(11)12/h1-3,9H,4-5,13H2

InChI-Schlüssel

HXQRLOZTXDYFHO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OCC(F)F)CN)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.